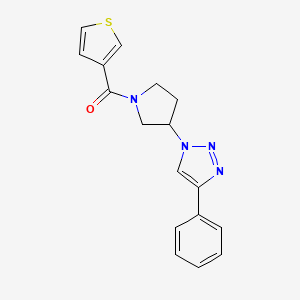![molecular formula C10H17N3O3 B2659811 1-Methyl-3-[(4-prop-2-enoylmorpholin-2-yl)methyl]urea CAS No. 2361642-85-3](/img/structure/B2659811.png)
1-Methyl-3-[(4-prop-2-enoylmorpholin-2-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-[(4-prop-2-enoylmorpholin-2-yl)methyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-[(4-prop-2-enoylmorpholin-2-yl)methyl]urea is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes and proteins that are involved in various biological processes.
Biochemical and Physiological Effects:
1-Methyl-3-[(4-prop-2-enoylmorpholin-2-yl)methyl]urea has been found to exhibit unique biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the accumulation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease. Additionally, this compound has been found to have anti-inflammatory properties and can reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Methyl-3-[(4-prop-2-enoylmorpholin-2-yl)methyl]urea in lab experiments is its ability to inhibit certain enzymes and proteins, which can provide valuable insights into various biological processes. However, one of the limitations is that the mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Methyl-3-[(4-prop-2-enoylmorpholin-2-yl)methyl]urea. One area of research is to further investigate its potential as a drug candidate for the treatment of cancer and Alzheimer's disease. Additionally, researchers can explore the mechanism of action of this compound to gain a better understanding of its effects on biological processes. Finally, future research can focus on developing new methods for synthesizing this compound to improve its purity and yield.
Synthesemethoden
1-Methyl-3-[(4-prop-2-enoylmorpholin-2-yl)methyl]urea is synthesized using a specific method that involves the reaction of 1-methyl-3-(chloromethyl)urea with 4-prop-2-enoylmorpholine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-[(4-prop-2-enoylmorpholin-2-yl)methyl]urea has been found to have potential applications in various fields of scientific research. One of the primary applications is in the field of medicinal chemistry, where this compound has been studied for its potential use as a drug candidate. It has been found to exhibit promising results in the treatment of certain diseases, including cancer and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-methyl-3-[(4-prop-2-enoylmorpholin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3/c1-3-9(14)13-4-5-16-8(7-13)6-12-10(15)11-2/h3,8H,1,4-7H2,2H3,(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPGQFFWWXJKJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1CN(CCO1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Acryloylmorpholin-2-yl)methyl)-3-methylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

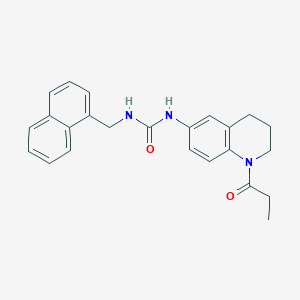
![2-ethoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2659732.png)
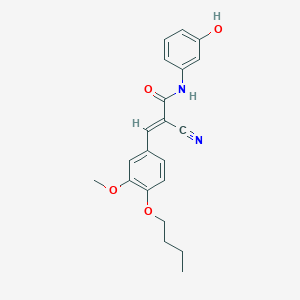
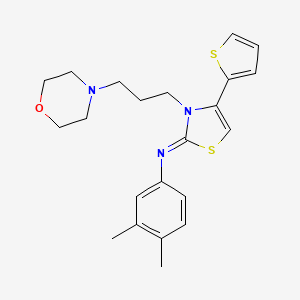
![(1-(6-Methoxybenzo[d]thiazol-2-yl)piperidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2659737.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide hydrochloride](/img/structure/B2659739.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2659740.png)
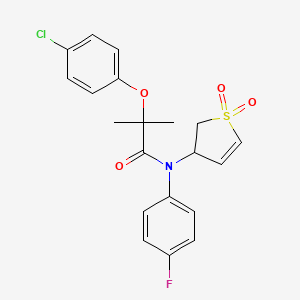
![4-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2659743.png)
![N-cyclopentyl-3-(3-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2659744.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide](/img/structure/B2659745.png)
![3-[(6-chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide](/img/structure/B2659746.png)
![Potassium;2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B2659747.png)
